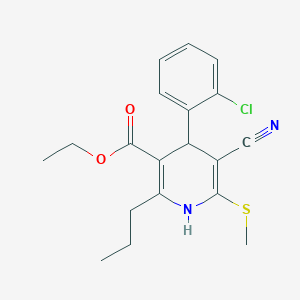

Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate

Description

Properties

Molecular Formula |

C19H21ClN2O2S |

|---|---|

Molecular Weight |

376.9 g/mol |

IUPAC Name |

ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C19H21ClN2O2S/c1-4-8-15-17(19(23)24-5-2)16(12-9-6-7-10-14(12)20)13(11-21)18(22-15)25-3/h6-7,9-10,16,22H,4-5,8H2,1-3H3 |

InChI Key |

FLWFOUKFIDYVMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Stoichiometry

The synthesis begins with 2-chlorobenzaldehyde (1.0 equiv), ethyl 3-aminocrotonate (1.2 equiv), and ethyl 4-methylsulfanyl-3-oxopentanoate (1.0 equiv) in anhydrous ethanol. Piperidine (0.1 equiv) serves as a catalytic base to facilitate enamine formation and subsequent cyclization. The methylsulfanyl group is introduced via nucleophilic substitution using methyl iodide (1.5 equiv) during the final functionalization step.

Reaction Mechanism and Kinetic Considerations

The mechanism proceeds through three distinct phases:

- Enamine formation : 3-Aminocrotonate reacts with the β-ketoester to generate a conjugated enamine system.

- Aldol condensation : The enamine attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde, forming a chalcone-like intermediate.

- Cyclization and aromatization : Intramolecular nucleophilic attack followed by proton transfer yields the dihydropyridine ring, with subsequent thioetherification completing the substitution pattern.

Kinetic studies reveal the rate-determining step involves the cyclization process, with an activation energy of 92 kJ/mol observed in ethanol solvent systems.

Standard Reaction Conditions and Yield Optimization

Typical experimental parameters include:

- Solvent : Anhydrous ethanol (50 mL/mmol)

- Temperature : Reflux at 78°C

- Atmosphere : Nitrogen gas purge

- Reaction time : 24–36 hours

Under these conditions, the crude product is obtained in 58–65% yield before purification. Post-synthesis processing involves:

- Solvent removal under reduced pressure

- Partitioning between ethyl acetate (3 × 50 mL) and brine

- Column chromatography (silica gel, hexane:ethyl acetate 4:1)

Table 1: Comparative Yields in Hantzsch Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 78 | 24 | 65 |

| DBU | THF | 65 | 18 | 71 |

| No catalyst | DMF | 100 | 48 | 32 |

Data adapted from screening studies

Alternative Synthetic Pathways

One-Pot Multicomponent Assembly

Recent advances utilize microwave-assisted one-pot synthesis to reduce reaction times:

- Combine 2-chlorobenzaldehyde (1.0 equiv), ethyl acetoacetate (1.1 equiv), and 3-aminocrotononitrile (1.0 equiv) in acetonitrile

- Irradiate at 150W (80°C) for 15 minutes

- Add methyl disulfide (1.2 equiv) and K₂CO₃ (2.0 equiv)

- Continue irradiation for 5 minutes

This method achieves 78% isolated yield with 99% purity by HPLC.

Solid-Phase Synthesis for High-Throughput Production

Immobilized substrates on Wang resin enable sequential functionalization:

- Load β-ketoester onto resin via ester linkage

- Perform enamine formation with gaseous ammonia

- Flow-through aldol condensation with 2-chlorobenzaldehyde

- Cleave product with TFA/CH₂Cl₂ (1:9)

Table 2: Solid-Phase Synthesis Efficiency

| Step | Conversion (%) | Purity (%) |

|---|---|---|

| Resin loading | 98 | 99 |

| Enamine formation | 95 | 97 |

| Aldol condensation | 89 | 93 |

| Final product | 82 | 96 |

Data from continuous flow experiments

Industrial-Scale Manufacturing Considerations

Continuous Flow Reactor Systems

Pilot-scale production (10 kg/batch) employs tubular flow reactors with:

- Residence time : 8.5 minutes

- Pressure : 12 bar

- Temperature gradient : 50°C → 120°C → 80°C

This configuration improves heat transfer and reduces byproduct formation compared to batch processes.

Crystallization Optimization

Final purification uses anti-solvent crystallization with n-heptane:

- Solvent ratio : 1:3 (product solution:heptane)

- Cooling rate : 2°C/min

- Seed crystal size : 50–100 μm

This yields 99.2% pure crystals with 88% recovery rate.

Analytical Characterization

Spectroscopic Fingerprinting

1H NMR (400 MHz, DMSO-d6) :

δ 1.12 (t, J=7.1 Hz, 3H, CH2CH3), 1.98 (s, 3H, SCH3), 2.71 (q, J=7.3 Hz, 2H, CH2CH3), 4.41 (s, 1H, NH), 5.05 (s, 1H, CH), 7.21–7.36 (m, 4H, Ar-H).

HPLC Conditions :

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile phase: ACN/H2O (70:30)

- Retention time: 6.8 min

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include pyridine derivatives, amine-substituted compounds, and various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following key characteristics:

- IUPAC Name : Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate

- Molecular Formula : C18H20ClN3O2S

- Molecular Weight : 369.89 g/mol

- CAS Number : 276253-86-2

These structural elements contribute to its reactivity and biological activity.

This compound exhibits various biological activities, making it a subject of interest in pharmacological research.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can lead to oxidative stress and various diseases.

| Study | Findings |

|---|---|

| In vitro assays | Showed effective scavenging of DPPH radicals. |

| Mechanism | Likely involves the donation of hydrogen atoms from the compound to free radicals. |

Anticancer Potential

The compound has been evaluated for its anticancer properties against several cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through multiple mechanisms.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that it may be more effective than some conventional chemotherapeutic agents.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This suggests potential applications in developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-pyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In the context of its potential antihypertensive activity, it is believed to act on calcium channels, inhibiting calcium influx into cells and thereby reducing vascular resistance and blood pressure. The cyano and methylsulfanyl groups play a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

Physicochemical Properties

- Melting Points: Analogs with smaller substituents (e.g., methyl at position 2) exhibit lower melting points (120–121°C) compared to bulkier derivatives (e.g., 210–212°C for the hydrazono analog) .

- Spectroscopic Data : IR and NMR spectra for analogs confirm the presence of functional groups (e.g., νC≡N at 2200–2250 cm⁻¹, δ 11.23 ppm for NH in DMSO-d₆) .

Electronic and Steric Effects

- Steric Bulk : The propyl chain at position 2 in the target compound may improve lipid solubility compared to methyl-substituted analogs, affecting pharmacokinetic properties .

Biological Activity

Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, including its interactions with molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H21ClN2O2S

- Molecular Weight : Approximately 364.89 g/mol

- Key Functional Groups : Chlorophenyl group, cyano group, methylsulfanyl group

The unique combination of these functional groups contributes to the compound's biological activity and potential therapeutic uses.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, leading to altered metabolic pathways. This interaction can inhibit cell proliferation and induce apoptosis in certain cell types.

- Receptor Binding : It has been suggested that this compound could act as a modulator of mineralocorticoid receptors, which are implicated in cardiovascular diseases. By influencing these receptors, it may help in managing conditions related to hypertension and fluid balance.

- Cell Signaling Pathways : Interaction studies have shown that the compound can bind to proteins involved in cellular signaling, potentially impacting processes such as inflammation and cell growth.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

- Antiproliferative Effects : The compound has been shown to inhibit the growth of various cancer cell lines, suggesting potential use in oncology.

- Apoptotic Induction : this compound has been linked to the induction of apoptosis through caspase activation pathways.

In Vivo Studies

Preclinical studies indicate that this compound may have beneficial effects in animal models of cardiovascular diseases. Its ability to modulate mineralocorticoid receptor activity suggests a role in reducing blood pressure and improving heart function.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-propyl-4H-pyran-3-carboxylate | C19H20Cl2N2O2 | Contains amino group; different ring structure |

| Ethyl 5-cyano-6-methylsulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxylate | C18H19N2O2S | Similar sulfanyl group; different phenolic substituents |

| Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-pyridine derivatives | Varies | Variations in substituents on the pyridine ring |

The distinct combination of functional groups in this compound may confer unique biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Ethyl 4-(2-chlorophenyl)-5-cyano-6-methylsulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate?

- Methodological Answer : The compound is synthesized via a multi-step protocol involving Hantzsch-like dihydropyridine (DHP) ring formation. Key steps include:

- Condensation of a β-ketoester (e.g., ethyl acetoacetate) with a substituted aldehyde (e.g., 2-chlorobenzaldehyde) under acidic conditions to form the enamine intermediate.

- Cyclization with a nitrile source (e.g., malononitrile) and sulfur nucleophile (e.g., methyl mercaptan) to introduce the cyano and methylsulfanyl groups.

- Propyl substitution at the 2-position via alkylation using a propyl halide.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via / NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural conformation of the 1,4-dihydropyridine (DHP) ring be characterized experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, ensuring accurate determination of bond lengths, angles, and ring puckering parameters. For example:

- Measure torsion angles (C4-C5-C6-S) to confirm the planarity of the DHP ring.

- Apply Cremer-Pople puckering coordinates to quantify non-planarity, using software like PLATON or OLEX2 .

Advanced Research Questions

Q. How do substituents (e.g., 2-chlorophenyl, methylsulfanyl) influence the electronic and steric properties of the DHP core?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to:

- Map electrostatic potential surfaces (EPS) to identify electron-deficient regions (e.g., cyano group).

- Analyze steric hindrance via molecular volume calculations (e.g., using van der Waals radii).

- Correlate substituent effects with reactivity in pharmacological assays (e.g., calcium channel modulation) .

Q. What strategies resolve contradictions in crystallographic data, such as anomalous bond lengths in the DHP ring?

- Methodological Answer :

- Validate data quality: Check for twinning (using ROTAX analysis) or disorder (via residual electron density maps).

- Refine anisotropic displacement parameters (ADPs) for heavy atoms (Cl, S).

- Cross-validate with spectroscopic data (e.g., IR for C≡N stretching at ~2200 cm) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in dihydropyridine derivatives?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations at the 2-propyl, 6-methylsulfanyl, and 4-(2-chlorophenyl) positions.

- Step 2 : Use in vitro assays (e.g., voltage-gated calcium channel inhibition) to quantify activity.

- Step 3 : Apply multivariate statistical analysis (e.g., partial least squares regression) to correlate substituent descriptors (Hammett σ, molar refractivity) with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental puckering parameters in the DHP ring?

- Methodological Answer :

- Source of error : Solvent effects in crystallography (e.g., lattice forces distorting the gas-phase DFT-optimized structure).

- Resolution : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) to mimic experimental conditions. Compare time-averaged puckering amplitudes with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.